

CAS number 850589-39-8 properties and literature

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Compound of Interest

Compound Name: (3-Chloro-4-(methylcarbamoyl)phenyl)boronic acid

Cat. No.: B1450882

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An In-Depth Technical Guide to 3-Chloro-4-(N-methylcarbamoyl)phenylboronic Acid (CAS 850589-39-8)

Executive Summary

This technical guide provides a comprehensive overview of 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid, a specialized boronic acid derivative with significant applications in synthetic organic chemistry and pharmaceutical research. The presence of a boronic acid moiety, a chloro substituent, and a methylcarbamoyl group imparts unique reactivity and makes it a valuable building block in the synthesis of complex molecules. This document will delve into its chemical and physical properties, synthesis, reactivity, and key applications, with a focus on its role in cross-coupling reactions.

Chemical Identity and Physicochemical Properties

3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid is a substituted aromatic boronic acid. The boronic acid group is a key functional group that enables a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The chloro and methylcarbamoyl substituents influence the electronic properties and steric hindrance of the molecule, which can be leveraged to achieve specific synthetic outcomes.

Table 1: Physicochemical Properties of 3-Chloro-4-(N-methylcarbamoyl)phenylboronic Acid

Property	Value	Source
CAS Number	850589-39-8	[1][2]
Molecular Formula	C8H9BCINO3	[1][3]
Molecular Weight	213.43 g/mol	[3]
Appearance	Typically a solid at room temperature	[4]
Purity	≥95% - 96%	[3][5]
Solubility	May exhibit solubility in polar solvents	[4]
Storage	Store in a sealed, air-resistant place. For short-term storage (1-2 weeks), -4°C is recommended. For long-term storage (1-2 years), -20°C is recommended.	[5][6]

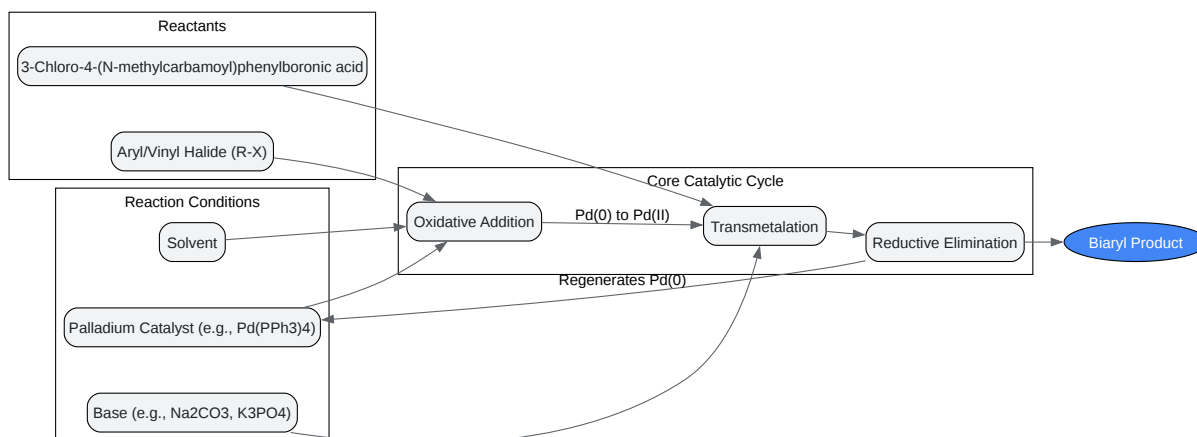
Synthesis and Reactivity

While specific proprietary synthesis routes may vary, the general synthesis of arylboronic acids often involves the reaction of an appropriate aryl halide with a diboron ester in the presence of a palladium catalyst (Miyaura borylation), followed by hydrolysis.

The primary utility of 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid lies in its reactivity as a nucleophilic partner in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The boronic acid moiety is crucial for its participation in Suzuki-Miyaura coupling reactions, a powerful method for forming carbon-carbon bonds.[4] In this reaction, the boronic acid couples with an organic halide or triflate in the presence of a palladium catalyst and a base. The chloro and methylcarbamoyl groups on the phenyl ring can influence the reaction kinetics and the properties of the final product.



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Caption: Conceptual workflow of a Suzuki-Miyaura cross-coupling reaction utilizing 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid.

Applications in Research and Development

3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid is primarily used as an intermediate and building block in organic synthesis and pharmaceutical chemistry.^{[5][7][8]}

- **Drug Discovery:** This compound is valuable in the synthesis of novel drug candidates.^{[4][9]} The substituted phenylboronic acid motif can be incorporated into larger molecules to

explore structure-activity relationships (SAR) and develop compounds with specific pharmacological properties.^[4]

- **Organic Synthesis:** It serves as a versatile reagent for introducing the 3-chloro-4-(N-methylcarbamoyl)phenyl group into various molecular scaffolds.^[7] This is particularly useful in the construction of complex biaryl compounds, which are prevalent in many biologically active molecules.
- **Materials Science:** Boronic acids and their derivatives can be used in the development of sensors and other functional materials, although this is a less common application for this specific compound.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a generalized protocol and should be optimized for specific substrates and desired outcomes.

- **Reaction Setup:** In a clean, dry reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine 3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid (1.0 eq.), the desired aryl or vinyl halide (1.0-1.2 eq.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
- **Solvent and Base Addition:** Add a degassed solvent (e.g., a mixture of toluene and water, or dioxane) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq.).
- **Reaction Execution:** Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
- **Workup:** Upon completion, cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, and extract the aqueous layer with the organic solvent.
- **Purification:** Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified

by an appropriate method, such as column chromatography or recrystallization, to yield the desired biaryl product.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not readily available in the search results, general precautions for handling boronic acids and chlorinated organic compounds should be followed.

- **Personal Protective Equipment (PPE):** Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Chloro-4-(N-methylcarbamoyl)phenylboronic acid is a valuable and versatile reagent in modern organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, providing a reliable method for the construction of complex molecular architectures. For researchers and scientists in drug development and synthetic chemistry, this compound offers a strategic tool for the synthesis of novel compounds with potential biological and material applications.

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